Diphenylphosphine oxide

Catalog No.
S628637
CAS No.
4559-70-0
M.F
C12H10OP+
M. Wt
201.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylphosphine oxide

CAS Number

4559-70-0

Product Name

Diphenylphosphine oxide

IUPAC Name

oxo(diphenyl)phosphanium

Molecular Formula

C12H10OP+

Molecular Weight

201.18 g/mol

InChI

InChI=1S/C12H10OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1

InChI Key

YFPJFKYCVYXDJK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[P+](=O)C2=CC=CC=C2

Synonyms

diphenylphosphine oxide, triphenylphosphine oxide

Canonical SMILES

C1=CC=C(C=C1)[P+](=O)C2=CC=CC=C2

Organic Synthesis:

  • Ligand in Transition-Metal Catalysis: Ph₂PO functions as a ligand in various transition-metal-catalyzed reactions. It forms complexes with metals like palladium, nickel, and copper, facilitating crucial organic transformations like:
    • Buchwald-Hartwig Cross-Coupling: This reaction forms carbon-carbon bonds between two organic fragments. Ph₂PO-ligated palladium catalysts are widely used for efficient and selective cross-couplings .
    • Suzuki-Miyaura Coupling: This reaction also forms carbon-carbon bonds, but uses different coupling partners. Ph₂PO-ligated palladium catalysts can be employed in this reaction as well .
    • Hydrophosphonylation: This reaction introduces a phosphonate group (P(O)(OR)(OH)) onto an alkene molecule. Ph₂PO serves as a ligand in palladium-catalyzed hydrophosphonylations .

Catalyst Design and Development:

  • Asymmetric Catalysis: Ph₂PO finds use in the development of asymmetric catalysts, crucial for creating optically pure molecules essential in pharmaceuticals and materials science. Research explores modifying Ph₂PO's structure to achieve better selectivity and activity in various asymmetric reactions .

Material Science:

  • Flame Retardants: Studies explore the potential of Ph₂PO derivatives as flame retardants for polymers. These modified molecules can help improve the fire safety of various materials .

Diphenylphosphine oxide is an organophosphorus compound with the molecular formula C12H11OPC_{12}H_{11}OP. It features a phosphorus atom bonded to two phenyl groups and an oxygen atom, making it a valuable compound in various chemical applications. This compound is often used as a ligand in coordination chemistry and as a precursor in the synthesis of more complex organophosphorus compounds. Its unique structure allows for diverse reactivity, particularly in coupling reactions.

  • Reaction with Azodicarboxylates: It reacts rapidly with azodicarboxylates to form diphenyl-phosphinoylhydrazine-1,2-dicarboxylate adducts. This reaction is characterized by a high degree of hindered rotation, which can be analyzed using NMR spectroscopy .
  • Radical Addition: In the presence of triethylborane, diphenylphosphine oxide can add to various unsaturated compounds quantitatively at room temperature, indicating its utility in radical chemistry without side reactions .
  • Formation of Phosphorus-Phosphorus Bonds: A new method has been discovered involving the reaction of diphenylphosphine oxide with acetic anhydride to form phosphorus-phosphorus bonds, showcasing its versatility in synthetic applications .

Several methods have been developed for synthesizing diphenylphosphine oxide:

  • Quaternization of Tertiary Diphenylphosphines: A two-step method involves the quaternization of tertiary diphenylphosphines with aryl bromides, leading to aryldiphenylphosphine oxides .
  • Direct Oxidation: Diphenylphosphine can be oxidized directly to yield diphenylphosphine oxide using various oxidizing agents.

These methods highlight the compound's accessibility for laboratory synthesis and industrial applications.

Diphenylphosphine oxide is utilized in various fields:

  • Ligand in Coordination Chemistry: Its ability to coordinate with metals makes it useful in catalysis and materials science.
  • Synthesis of Organophosphorus Compounds: It serves as a coupling partner in cross-coupling reactions with aryl halides, facilitating the formation of complex organophosphorus structures .
  • Pharmaceuticals: Its derivatives may find applications in drug development due to their potential biological activities.

Research into the interactions of diphenylphosphine oxide with other compounds reveals its reactivity profile. For instance, its interaction with azodicarboxylates and unsaturated compounds demonstrates its role as a reactive intermediate in organic synthesis. Further studies could elucidate its interactions with biological molecules and potential therapeutic targets.

Diphenylphosphine oxide shares structural and functional similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
Triphenylphosphine oxideC18H15OPC_{18}H_{15}OPContains three phenyl groups; more sterically hindered
Phenylphosphonic acidC6H7O3PC_{6}H_{7}O_3PContains hydroxyl group; more polar
DiphenylphosphateC12H13O4PC_{12}H_{13}O_4PContains an additional oxygen; used as a flame retardant

Diphenylphosphine oxide is unique due to its balanced steric environment provided by two phenyl groups, allowing for diverse reactivity while maintaining stability compared to similar compounds. This characteristic makes it particularly useful in synthetic organic chemistry.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4559-70-0

Wikipedia

Diphenylphosphine oxide

Dates

Modify: 2023-08-15

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